molecular formula C20H23N5O3S B2451492 2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide CAS No. 880805-42-5

2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide

Cat. No.: B2451492
CAS No.: 880805-42-5
M. Wt: 413.5
InChI Key: NLERDVUZNFYXHJ-UHFFFAOYSA-N
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Description

2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C20H23N5O3S and its molecular weight is 413.5. The purity is usually 95%.
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Properties

IUPAC Name

2-[[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3S/c1-12-7-13(2)9-15(8-12)22-18(26)11-29-20-24-23-19(25(20)21)14-5-6-16(27-3)17(10-14)28-4/h5-10H,11,21H2,1-4H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLERDVUZNFYXHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(N2N)C3=CC(=C(C=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide belongs to the class of 1,2,4-triazole derivatives , which are known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its anticancer, antimicrobial, and other pharmacological properties.

Chemical Structure and Properties

  • Molecular Formula : C19H21N5O4S
  • Molecular Weight : 415.47 g/mol

The compound features a triazole ring substituted with various functional groups that contribute to its biological activity.

Anticancer Activity

  • Mechanism of Action : Triazole derivatives often exhibit anticancer properties through the inhibition of cell proliferation and induction of apoptosis in cancer cells. The presence of the sulfanyl group enhances the interaction with biological targets.
  • Case Studies :
    • A study demonstrated that related triazole compounds exhibited significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. For instance, compounds structurally similar to the target compound showed IC50 values ranging from 6.2 μM to 43.4 μM against HCT-116 and T47D cell lines respectively .
  • Research Findings :
    • In vitro studies indicated that the compound could inhibit tumor growth by modulating key signaling pathways involved in cancer progression .

Antimicrobial Activity

  • Spectrum of Activity : Triazole derivatives have shown promising results against a range of microorganisms including bacteria and fungi.
  • Research Findings :
    • Compounds within this class have been reported to possess antibacterial activity comparable to standard antibiotics like streptomycin and antifungal activity surpassing that of fluconazole .

Other Pharmacological Activities

  • Anti-inflammatory and Analgesic Effects : Some studies suggest that triazole derivatives may also exhibit anti-inflammatory properties, potentially useful in treating conditions like arthritis .
  • Cytotoxicity Studies : The compound's cytotoxic effects have been evaluated using various assays, showing potential for further development as a therapeutic agent in oncology .

Data Tables

Activity TypeCell Line / MicroorganismIC50 / MIC (μM)Reference
AnticancerHCT-1166.2
AnticancerT47D27.3
AntibacterialVariousEquivalent to streptomycin
AntifungalVariousBetter than fluconazole

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing triazole moieties. For instance, derivatives similar to 2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide have shown significant cytotoxic effects against various cancer cell lines.

In a study examining related triazole compounds, certain derivatives exhibited substantial growth inhibition percentages against human cancer cell lines such as HCT-116 and HeLa. For example, compounds with similar structural characteristics demonstrated IC50 values below 100 μM against these cell lines . These findings suggest that the triazole scaffold could be pivotal in developing new anticancer agents.

Anti-inflammatory Potential

The compound's structure suggests potential anti-inflammatory applications as well. In silico studies have indicated that triazole derivatives can act as inhibitors of enzymes involved in inflammatory pathways, such as 5-lipoxygenase (5-LOX). This aligns with findings from other research where similar compounds were evaluated for their anti-inflammatory effects through molecular docking studies .

Case Study 1: Synthesis and Evaluation of Triazole Derivatives

A systematic approach was taken to synthesize various triazole derivatives, including the target compound. The synthesized compounds were evaluated for their anticancer activity using standard protocols against multiple cancer cell lines. The results indicated that modifications on the triazole ring significantly impacted biological activity, suggesting that further structural optimization could enhance efficacy .

Case Study 2: Molecular Docking Studies

Molecular docking studies performed on related compounds revealed binding affinities to key proteins involved in cancer progression and inflammation. These studies help predict the interaction modes of the compound with target proteins, providing insights into its mechanism of action and guiding future modifications to improve potency .

Data Table: Summary of Biological Activities

Compound NameActivity TypeCell Line TestedIC50 (μM)Reference
Compound AAnticancerHCT-11636
Compound BAnticancerHeLa34
Compound CAnti-inflammatoryN/AN/A

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